molecular formula C24H36O3 B1243800 (5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid

(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid

Cat. No. B1243800
M. Wt: 372.5 g/mol
InChI Key: JJEWWCWHZFDCDG-PXTZRIKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid is a vitamin D.

Scientific Research Applications

Mutagenicity Studies

A study on a similar compound, 3-hydroxy-19-nor-1,3,5(10)-cholatrien-24-oic acid, explored its potential role in carcinogenesis. The acid was synthesized and tested for mutagenicity. It was found non-mutagenic alone but increased the mutagenicity of 2-aminoanthracene, indicating a possible role in enhancing mutagenic effects when combined with other compounds (Namba, Hirota, & Hayakawa, 1988).

Vitamin D Analogs and Inhibitors

Research on vitamin D analogs, including 3 beta-hydroxy-9,10-seco-5,7,10(19)-choletrien-24-oic acid dimethylamide, has shown their potential as inhibitors of vitamin D-25-hydroxylase. These analogs competitively inhibit this enzyme, which plays a role in vitamin D metabolism, suggesting their potential application in controlling vitamin D levels (Kabakoff, Schnoes, & DeLuca, 1983).

Metabolism of Vitamin D Derivatives

A study investigated the in vivo side-chain oxidation of 1 alpha,25-dihydroxyvitamin D3, leading to the isolation of a major metabolite, 1 alpha,3 beta-dihydroxy-24-nor-9,10-seco-5,7,10(19)cholatrien-23-oic acid (calcitroic acid). This research provides insights into the metabolic pathways of vitamin D derivatives (Esvelt, Schnoes, & DeLuca, 1979).

Hepatic Microsomal Metabolism

Another study focused on the biotransformation of lithocholic acid by human hepatic microsomes, identifying various metabolites. The research highlights the liver's role in detoxifying bile acids, with implications for understanding hepatic function and potential therapeutic applications (Deo & Bandiera, 2009).

Antiproliferative Effects in Cancer Cells

A novel compound, diethyl [(5Z,7E)-(1S,3R)-1,3-dihydroxy-9,10-secochola-5,7,10(19)-trien-23-in-24-yl] phosphonate, was designed and synthesized. This compound demonstrated potent antiproliferative effects in various cancer cell lines without calcemic effects in vivo, suggesting its potential as a therapeutic agent in cancer treatment (Salomón et al., 2011).

Antimicrobial Activity

Terpenes isolated from Cretan propolis, including compounds structurally related to (5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid, displayed antimicrobial activity against various bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Popova, Chinou, Marekov, & Bankova, 2009).

Hepatic Cytochrome P450 Enzymes and Bile Acids

Research identifying the cytochrome P450 enzymes involved in the biotransformation of cholic and chenodeoxycholic acids in human hepatic microsomes provides insights into the metabolism of bile acids and the role of specific enzymes in this process. This is crucial for understanding liver function and developing treatments for liver-related diseases (Deo & Bandiera, 2008).

properties

Product Name

(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pentanoic acid

InChI

InChI=1S/C24H36O3/c1-16-6-10-20(25)15-19(16)9-8-18-5-4-14-24(3)21(11-12-22(18)24)17(2)7-13-23(26)27/h8-9,17,20-22,25H,1,4-7,10-15H2,2-3H3,(H,26,27)/b18-8+,19-9-/t17-,20+,21-,22+,24-/m1/s1

InChI Key

JJEWWCWHZFDCDG-PXTZRIKZSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid
Reactant of Route 2
(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid
Reactant of Route 3
(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid
Reactant of Route 4
(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid
Reactant of Route 5
(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid
Reactant of Route 6
(5Z,7E)-(3S)-3-hydroxy-9,10-seco-5,7,10(19)-cholatrien-24-oic acid

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